molecular formula C16H24N2O6S B13730825 (4-hydroxy-3-methylphenyl)-methylazanium;sulfate CAS No. 35271-57-9

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate

Cat. No.: B13730825
CAS No.: 35271-57-9
M. Wt: 372.4 g/mol
InChI Key: BADYPBVKBVAOLH-UHFFFAOYSA-N
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Description

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a phenyl ring substituted with a hydroxy group and a methyl group, along with a methylazanium group and a sulfate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-3-methylphenyl)-methylazanium;sulfate typically involves the reaction of 4-hydroxy-3-methylphenol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with sulfuric acid to obtain the sulfate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process begins with the synthesis of 4-hydroxy-3-methylphenol, followed by its reaction with methylamine. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable catalyst and specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methylbenzaldehyde, while reduction can produce 4-hydroxy-3-methylphenylmethanol.

Scientific Research Applications

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-hydroxy-3-methylphenyl)-methylazanium;sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methylphenyl thiocyanate
  • 4-hydroxy-3-methylacetophenone
  • 4-hydroxy-3-methoxybenzaldehyde

Uniqueness

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate is unique due to its specific combination of functional groups and its sulfate counterion

Properties

CAS No.

35271-57-9

Molecular Formula

C16H24N2O6S

Molecular Weight

372.4 g/mol

IUPAC Name

(4-hydroxy-3-methylphenyl)-methylazanium;sulfate

InChI

InChI=1S/2C8H11NO.H2O4S/c2*1-6-5-7(9-2)3-4-8(6)10;1-5(2,3)4/h2*3-5,9-10H,1-2H3;(H2,1,2,3,4)

InChI Key

BADYPBVKBVAOLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[NH2+]C)O.CC1=C(C=CC(=C1)[NH2+]C)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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